オバクノネ

概要

説明

オバクノンは、特に東アジアのさまざまなハーブに見られる天然トリテルペノイド化合物です。 これは、チョウセンウド (Dictamnus dasycarpus Turcz.) やキハダ (Phellodendron amurense Rupr.) などのハーブの活性成分であり、これらのハーブの品質指標としても役立ちます 。 オバクノンは、抗がん、抗炎症、抗ウイルス活性など、その多様な健康上の利点と潜在的な治療用途により注目されています .

科学的研究の応用

作用機序

オバクノンは、複数の分子標的と経路を通じてその効果を発揮します。 これは、腸内細菌叢を調節し、TLR4(Toll様受容体4)/NF-κB(核因子-κB)シグナル伝達カスケードを減衰させ、乱れた上皮バリアを改善することが示されています 。 さらに、オバクノンは強力なNrf2アゴニストとして作用し、抗酸化応答、炎症シグナル伝達、DNA修復などのさまざまな細胞防御メカニズムを調節します .

類似化合物の比較

オバクノンは、ノミリンやデアセチルノミリンなどの他の化合物を含む、リモノイドのクラスに属します 。 これらの類似化合物と比較して、オバクノンは、A環の炭素数やC1とC2の間の二重結合など、独自の構造的特徴を持ち、これがその独特の生物活性を生み出しています 。 例えば、オバクノンは、ノミリンやデアセチルノミリンと比較して、3型分泌システム(TTSS)に対する拮抗作用が強いことが示されています .

生化学分析

Biochemical Properties

Obacunone interacts with various enzymes, proteins, and other biomolecules. A recent molecular docking study showed that obacunone passed all tests, including evaluating the pharmacokinetic characteristics, toxicity, and binding performance with nitric oxide synthase 3 (NOS3) .

Cellular Effects

Obacunone has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to alleviate lipopolysaccharide (LPS)-induced acute lung injury by upregulating Nrf2-dependent antioxidant responses .

Molecular Mechanism

The molecular mechanism of obacunone involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, obacunone activates Nrf2 by inhibiting Nrf2 ubiquitinated proteasome degradation .

Temporal Effects in Laboratory Settings

It is known that obacunone effectively alleviates LPS-induced acute lung injury, suggesting its stability and long-term effects on cellular function .

準備方法

オバクノンは、チョウセンウド (Dictamnus dasycarpus Turcz.) の乾燥した根皮から単離することができます。 抽出プロセスには、溶媒抽出、ろ過、精製など、いくつかの手順が含まれます 。 オバクノンの工業生産方法には、通常、植物源からの大規模抽出が伴い、その後、クロマトグラフィー技術を使用して精製されます .

化学反応の分析

オバクノンは、酸化、還元、置換反応などのさまざまな化学反応を受けます。 これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤や水素化ホウ素ナトリウムなどの還元剤が含まれます 。これらの反応によって生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 例えば、オバクノンの酸化はエポキシドの形成につながる可能性がありますが、還元はアルコール誘導体の生成につながる可能性があります .

科学研究アプリケーション

オバクノンは、さまざまな分野における科学研究アプリケーションについて広範囲にわたって研究されています。

化学: オバクノンは、特定のハーブの品質を評価するためのマーカーとして、およびクロマトグラフィー分析の参照化合物として使用されます.

生物学: オバクノンは、腸内細菌叢の調節と炎症シグナル伝達経路の減弱に可能性を示しています.

類似化合物との比較

Obacunone belongs to the class of limonoids, which includes other compounds such as nomilin and deacetylnomilin . Compared to these similar compounds, obacunone has unique structural features, such as the carbon number of the A-ring and the double bond between C1 and C2, which contribute to its distinct biological activities . For example, obacunone has been shown to have better antagonistic activity against the type three secretion system (TTSS) compared to nomilin and deacetylnomilin .

生物活性

Obacunone is a naturally occurring triterpenoid compound that has garnered attention for its diverse biological activities. This article explores the pharmacological properties of obacunone, including its antioxidant, anti-inflammatory, antiproliferative, and antitumor effects, supported by recent research findings and case studies.

Overview of Obacunone

Obacunone is derived from various plant sources and is characterized by its highly oxygenated structure. It has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.

1. Antioxidant Activity

Obacunone exhibits significant antioxidant properties. Research indicates that it can attenuate oxidative stress induced by solar-simulated radiation (SSR) in human epidermal keratinocytes (NHEK) and full-thickness skin models. Key findings include:

- Reduction of Reactive Oxygen Species (ROS): Treatment with obacunone at concentrations of 25 and 50 µM significantly decreased ROS levels in NHEK cells exposed to SSR .

- Gene Expression Modulation: Obacunone upregulated the expression of antioxidant genes such as glutathione peroxidase 1 (GPX1) and heme oxygenase-1 (HO-1), indicating a protective mechanism against oxidative damage .

2. Anti-inflammatory Effects

Obacunone has demonstrated potent anti-inflammatory effects in various models:

- Chronic Pelvic Pain Syndrome (CPPS): In a mouse model of CPPS, obacunone administration significantly alleviated symptoms by suppressing IL-6 production in prostatic macrophages . Dose-dependent effects were observed, with notable improvements at higher doses (50 mg/kg/day).

- Cytokine Release Inhibition: In vitro studies showed that obacunone reduced the release of pro-inflammatory cytokines such as IL-1α, IL-6, and IL-8 in response to SSR .

3. Anticancer Properties

Obacunone exhibits significant antiproliferative activity against various cancer cell lines:

- Prostate Cancer: Studies have shown that obacunone induces cytotoxicity in androgen-dependent human prostate cancer cells . Its IC50 values indicate effective inhibition of cell proliferation.

- Liver Cancer: In a model of liver fibrosis, obacunone reduced alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels while reversing pathological changes in liver tissue .

Mechanistic Insights

The biological activities of obacunone are mediated through several molecular pathways:

- Nrf2 Signaling Pathway: Obacunone activates the Nrf2 signaling cascade, enhancing the cellular antioxidant defense system .

- TGF-β/SMAD Pathway Inhibition: Its antifibrotic effects are linked to the inhibition of TGF-β signaling, which is crucial in fibrogenesis .

Case Study 1: Photoprotection

A recent study demonstrated that obacunone significantly reduced LDH release and sunburn cell formation in skin models exposed to SSR. Histological assessments revealed preserved dermal architecture following treatment with obacunone at concentrations of 25 and 50 µM .

Case Study 2: Ulcerative Colitis

In a model of ulcerative colitis, obacunone improved symptoms by modulating gut microbiota and restoring intestinal barrier integrity through TLR4/NF-κB signaling pathway attenuation . This highlights its potential as a therapeutic agent for gastrointestinal disorders.

Summary Table of Biological Activities

特性

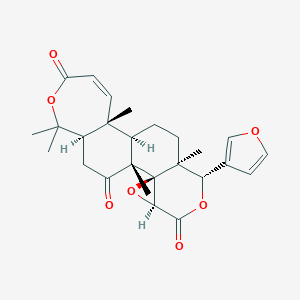

IUPAC Name |

7-(furan-3-yl)-1,8,12,17,17-pentamethyl-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icos-13-ene-5,15,20-trione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30O7/c1-22(2)16-12-17(27)25(5)15(23(16,3)9-7-18(28)32-22)6-10-24(4)19(14-8-11-30-13-14)31-21(29)20-26(24,25)33-20/h7-9,11,13,15-16,19-20H,6,10,12H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAYJEFRPIKEYBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC(=O)C3(C(C2(C=CC(=O)O1)C)CCC4(C35C(O5)C(=O)OC4C6=COC=C6)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Obacunone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035858 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

751-03-1 | |

| Record name | Obacunone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035858 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

229 - 230 °C | |

| Record name | Obacunone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035858 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。